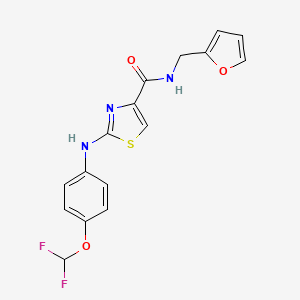

2-((4-(difluoromethoxy)phenyl)amino)-N-(furan-2-ylmethyl)thiazole-4-carboxamide

Description

2-((4-(Difluoromethoxy)phenyl)amino)-N-(furan-2-ylmethyl)thiazole-4-carboxamide is a thiazole-based small molecule featuring a carboxamide scaffold with two distinct substituents: a 4-(difluoromethoxy)phenylamino group at position 2 and a furan-2-ylmethyl group at the N-terminus of the carboxamide. The compound’s structure combines a thiazole core—a heterocyclic ring known for its role in medicinal chemistry—with polar (difluoromethoxy) and aromatic (furan) moieties, which may enhance target binding and pharmacokinetic properties. Characterization methods such as ¹H/¹³C NMR, LC-MS, and HPLC (common in ) would confirm its purity and structural integrity.

Properties

IUPAC Name |

2-[4-(difluoromethoxy)anilino]-N-(furan-2-ylmethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O3S/c17-15(18)24-11-5-3-10(4-6-11)20-16-21-13(9-25-16)14(22)19-8-12-2-1-7-23-12/h1-7,9,15H,8H2,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUIFKJTNGREEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-(difluoromethoxy)phenyl)amino)-N-(furan-2-ylmethyl)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.

Introduction of the Difluoromethoxyphenyl Group: The difluoromethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can occur at the carboxamide group, converting it to the corresponding amine.

Substitution: The difluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

Oxidation Products: Furan-2,3-dione derivatives.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-((4-(difluoromethoxy)phenyl)amino)-N-(furan-2-ylmethyl)thiazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.

Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

Chemical Biology: It serves as a tool compound to probe the function of specific biological targets.

Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-(difluoromethoxy)phenyl)amino)-N-(furan-2-ylmethyl)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells. Additionally, the compound’s ability to bind to DNA and RNA can interfere with the replication and transcription processes, further contributing to its anti-cancer effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazole-4-Carboxamide Derivatives

Substituent Effects on Activity

- Difluoromethoxy vs. Methoxy Groups: The difluoromethoxy group in the target compound may enhance metabolic stability and lipophilicity compared to methoxy-substituted analogs (e.g., ’s trimethoxyphenyl derivatives).

- Furan-2-ylmethyl vs. Aromatic Amines : The furan-2-ylmethyl group (also seen in ) introduces a heteroaromatic ring that may facilitate π-π stacking with target proteins, unlike bulkier substituents like benzooxazolyl () or sulfonamides (). This could modulate selectivity for kinases or proteases .

- Nitrothiophene vs. Thiazole Cores : Compounds with nitrothiophene-carboxamide scaffolds () exhibit antibacterial activity, whereas thiazole-4-carboxamides (e.g., ) are more commonly associated with anticancer effects. This highlights the core heterocycle’s role in target specificity .

Biological Activity

The compound 2-((4-(difluoromethoxy)phenyl)amino)-N-(furan-2-ylmethyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is . The structure features a thiazole ring, a difluoromethoxy group, and a furan moiety, which are integral to its biological activity.

Structural Characteristics

| Component | Description |

|---|---|

| Thiazole Ring | Contributes to the compound's pharmacological properties. |

| Difluoromethoxy Group | Enhances lipophilicity and potentially increases bioavailability. |

| Furan Moiety | May play a role in interactions with biological targets. |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit the growth of human lung carcinoma (A-549) and breast carcinoma (MCF-7) cells, often outperforming conventional chemotherapeutics like 5-fluorouracil (5-FU) .

The proposed mechanism involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair in rapidly dividing cells. Molecular docking studies suggest that these compounds bind effectively to the active sites of DHFR, disrupting its function and leading to cell death .

Case Studies

- Fluorinated Benzothiazoles : A study on fluorinated benzothiazoles revealed their ability to induce apoptosis in sensitive cancer cells through metabolic activation and subsequent binding to cellular macromolecules . This suggests a similar potential for the thiazole derivative .

- Pyrazole Derivatives : Research on pyrazole derivatives has shown promising antitumor activity due to their inhibitory effects on various kinases involved in cancer progression . The structural similarities may imply that our compound could exhibit analogous effects.

In Vitro Studies

In vitro assays have demonstrated that this compound significantly reduces cell viability in cancer cell lines. The compound's IC50 values indicate potent activity comparable to established anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.